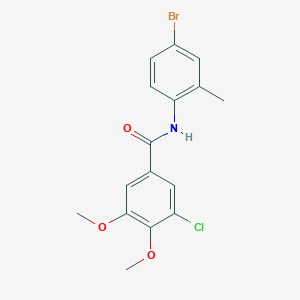
N-(4-bromo-2-methylphenyl)-3-chloro-4,5-dimethoxybenzamide
Vue d'ensemble
Description
N-(4-bromo-2-methylphenyl)-3-chloro-4,5-dimethoxybenzamide, also known as BDMC, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BDMC is a member of the benzamide family of compounds and is structurally similar to other compounds that have been shown to exhibit anti-tumor and anti-inflammatory properties. In
Mécanisme D'action
The mechanism of action of N-(4-bromo-2-methylphenyl)-3-chloro-4,5-dimethoxybenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to activate the mitochondrial pathway of apoptosis by increasing the expression of pro-apoptotic proteins such as Bax and decreasing the expression of anti-apoptotic proteins such as Bcl-2. This compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in various cell types. In addition to its anti-tumor and anti-inflammatory properties, this compound has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a key role in the regulation of cell proliferation and differentiation. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), a family of enzymes that play a key role in the degradation of extracellular matrix proteins and tissue remodeling.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-2-methylphenyl)-3-chloro-4,5-dimethoxybenzamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in high purity and high yield. This compound has been shown to exhibit potent anti-tumor and anti-inflammatory properties in various in vitro and in vivo models, making it a promising candidate for further development as a therapeutic agent. However, this compound also has some limitations for lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets and signaling pathways. This compound is also relatively insoluble in water, which can limit its bioavailability and efficacy in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(4-bromo-2-methylphenyl)-3-chloro-4,5-dimethoxybenzamide. One area of interest is the development of this compound-based therapies for the treatment of cancer and inflammatory diseases. Further research is needed to elucidate the molecular targets and signaling pathways of this compound, which could lead to the development of more potent and selective this compound derivatives. Another area of interest is the development of novel synthetic methods for this compound and related compounds, which could improve the efficiency and scalability of their production. Finally, further research is needed to explore the potential applications of this compound in other areas of biomedical research, such as neurodegenerative diseases and infectious diseases.
Applications De Recherche Scientifique
N-(4-bromo-2-methylphenyl)-3-chloro-4,5-dimethoxybenzamide has been shown to exhibit promising anti-tumor and anti-inflammatory properties in various in vitro and in vivo studies. In one study, this compound was found to induce apoptosis (programmed cell death) in human breast cancer cells by activating the mitochondrial pathway. Another study showed that this compound inhibited the growth of human prostate cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages.
Propriétés
IUPAC Name |
N-(4-bromo-2-methylphenyl)-3-chloro-4,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO3/c1-9-6-11(17)4-5-13(9)19-16(20)10-7-12(18)15(22-3)14(8-10)21-2/h4-8H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRUUCPKBLSVOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC(=C(C(=C2)Cl)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4394071.png)
![methyl 2-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate](/img/structure/B4394078.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B4394081.png)

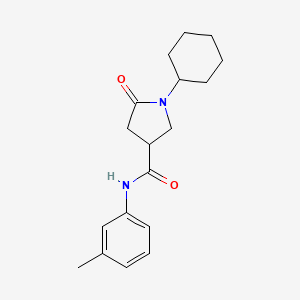
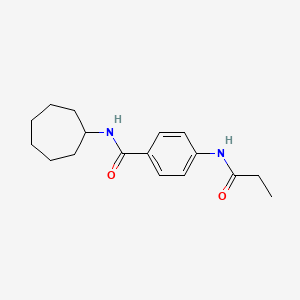
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclopropylalaninamide](/img/structure/B4394114.png)
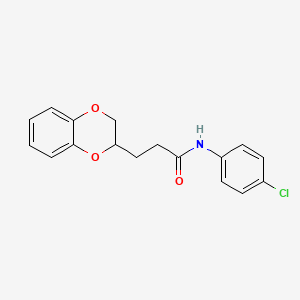
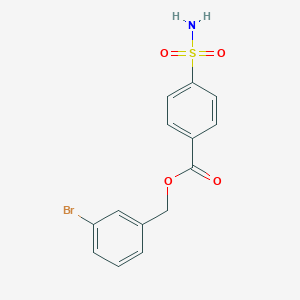
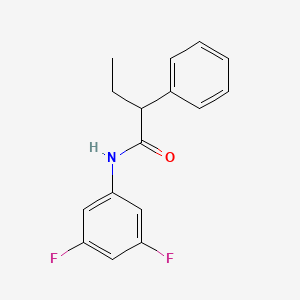
![methyl 2-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate](/img/structure/B4394136.png)
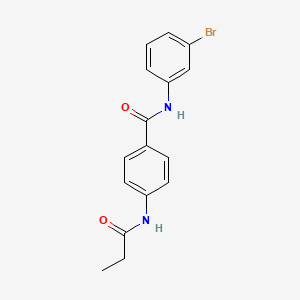
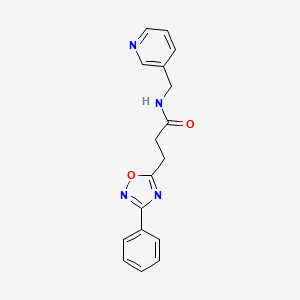
![ethyl [4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]carbamate](/img/structure/B4394179.png)
